2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile
Description
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is a nitrile-functionalized pyrazole derivative characterized by a cyclopropyl substituent at the 1-position of the pyrazole ring. The cyclopropyl group introduces steric constraints and electronic effects that may influence binding affinity or metabolic stability in target applications .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(1-cyclopropylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c9-5-3-7-4-6-11(10-7)8-1-2-8/h4,6,8H,1-3H2 |
InChI Key |
HQZIRZWTNGPZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=N2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with an appropriate nitrile compound under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
The compound 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is a chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and drug development. This article delves into its scientific research applications, supported by comprehensive data and insights from diverse sources.
Chemical Properties and Structure
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile, with the molecular formula , features a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetonitrile moiety. This structural configuration is significant as it influences the compound's biological activity and interactions.
Anticancer Activity
Research indicates that compounds similar to 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, which suggests potential for further development into therapeutic agents.
Anti-inflammatory Properties
Compounds containing the pyrazole structure have also been studied for their anti-inflammatory effects. In vitro assays reveal that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2. This property is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile may have neuroprotective effects. Research has indicated that pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile | Anticancer | 15 | |
| Pyrazole Derivative A | Anti-inflammatory | 20 | |
| Pyrazole Derivative B | Neuroprotective | 10 |
Table 2: Mechanistic Insights
| Mechanism of Action | Description | Relevance |
|---|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells | Cancer therapy |
| Cytokine Inhibition | Reduces levels of inflammatory cytokines | Treatment of inflammatory diseases |
| Oxidative Stress Reduction | Protects neurons from oxidative damage | Neurodegenerative disease prevention |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, administration of the compound showed a protective effect against cell death. The study reported a reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, indicating its potential use in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Pyrazole Derivatives
The following compounds share the pyrazole-acetonitrile core but differ in substituents at the 1- and 3-positions of the pyrazole ring. Key structural variations and their implications are summarized below:
Table 1: Structural and Molecular Comparison of Pyrazole-Acetonitrile Derivatives
| Compound Name | Substituents (1-/3-Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile | Cyclopropyl / H | C₇H₇N₃ | 133.15 | Not provided |
| 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile | Cyclopentyl / H | C₁₀H₁₃N₃ | 175.23 | 1260659-00-4 |
| 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile | Phenyl / H | C₁₁H₉N₃ | 183.21 | 1343099-23-9 |
| 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile | Cyclopropylmethyl / Thiophen-2-yl | C₁₄H₁₄N₄S | 294.36 | 2097958-76-2 |
| 2-(1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile | Isopropyl / Pyridin-2-yl | C₁₃H₁₄N₄ | 226.28 | Not provided |
Key Structural and Electronic Differences
Cyclopropyl vs. This strain may influence conformational stability in biological targets . The cyclopentyl analog (C₁₀H₁₃N₃) has a higher molecular weight (175.23 vs. 133.15) and increased lipophilicity, which could affect membrane permeability in drug design .
Aromatic vs. This property could enhance binding to aromatic residues in enzymes or receptors .
Heterocyclic Substituents (3-Position):
- The thiophene- and pyridine-containing analogs introduce heteroatoms (S, N) that modify electronic properties. For example, the thiophene group (C₁₄H₁₄N₄S) may engage in sulfur-arene interactions, while the pyridine moiety (C₁₃H₁₄N₄) offers hydrogen-bonding or metal-coordination capabilities .
Nitrile Group Positional Effects:
- All compounds retain the acetonitrile group, which serves as a polar, electron-withdrawing substituent. Its position relative to the pyrazole ring’s substituents may alter dipole moments and solubility .
Biological Activity
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article will explore the biological activity of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile through a review of relevant literature, case studies, and research findings.
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
IUPAC Name: 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile
The biological activity of pyrazole derivatives often involves their interaction with specific enzymes and receptors. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The unique structure of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile allows it to modulate various biological pathways, potentially leading to its therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant antimicrobial properties. For example:
- Case Study: A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Compounds similar to 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties:
- Research Findings: In vivo studies have shown that pyrazole derivatives can reduce inflammation in animal models. The anti-inflammatory activity was assessed using various assays, including acetic acid-induced writhing tests, where compounds exhibited significant analgesic effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively:
- Study Overview: Research has identified that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile can be influenced by its structural features. The presence of the cyclopropyl group enhances its binding affinity to target proteins, which is crucial for its biological efficacy.
| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile | Antimicrobial | 31.25 - 250 | S. aureus, E. coli |
| Similar Pyrazole Derivative | Anti-inflammatory | - | In vivo models |
| Pyrazole Analogs | Anticancer | - | Various cancer cell lines |
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-cyclopropyl-1H-pyrazol-3-yl)acetonitrile?
Answer:
A common method involves Suzuki-Miyaura coupling between cyclopropylboronic acid and 3-iodopyrazole derivatives, followed by cyanoethylation. For example, cyclopropylboronic acid reacts with 3-iodopyrazole under palladium catalysis to form 1-cyclopropyl-3-iodo-1H-pyrazole. Subsequent nucleophilic substitution with acetonitrile precursors (e.g., potassium cyanide or chloroacetonitrile) introduces the nitrile group . Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent : DMF or THF at 80–100°C.
- Yield : ~60–75% (isolated after column chromatography).
Basic: How is X-ray crystallography applied to confirm the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is used to resolve the cyclopropane-pyrazole-acetonitrile framework. The SHELX suite (e.g., SHELXL) refines crystallographic data, focusing on:
- Bond lengths : Cyclopropane C–C bonds (~1.50 Å) vs. pyrazole ring bonds (~1.34 Å for N–N).
- Torsion angles : Planarity of the pyrazole ring and orientation of the cyclopropyl group.
- Residual electron density : <0.5 eÅ⁻³ for reliable refinement .
Advanced: How can reaction conditions be optimized to mitigate byproducts in cyanoethylation steps?
Answer:
Byproducts (e.g., over-alkylated pyrazoles) arise from competing reactions. Optimization strategies include:
- Temperature control : Maintain ≤60°C to limit side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of chloroacetonitrile to pyrazole intermediate.
- Catalyst screening : Transition-metal-free conditions (e.g., K₂CO₃ in DMSO) reduce metal contamination .
Data example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃/DMSO, 60°C, 12h | 82 | 98.5 |
| PdCl₂(dppf)/THF, 80°C | 68 | 92.0 |
Advanced: How do computational methods (e.g., DFT) predict the electronic properties of the nitrile group?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic potential : High electron density at the nitrile group (C≡N), making it reactive toward nucleophiles.
- Frontier molecular orbitals : HOMO-LUMO gap (~4.2 eV) indicates moderate stability.
- NBO analysis : Hyperconjugation between the pyrazole ring and nitrile group stabilizes the structure .
Advanced: What analytical challenges arise in distinguishing structural isomers of this compound?
Answer:
Isomers (e.g., 1-cyclopropyl vs. 2-cyclopropyl pyrazole substitution) require advanced techniques:
- 2D NMR : NOESY correlations differentiate substituent positions.
- High-resolution mass spectrometry (HRMS) : Exact mass (<2 ppm error) confirms molecular formula.
- Vibrational spectroscopy : IR peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (pyrazole ring) .
Advanced: How can contradictory crystallographic data (e.g., disorder in cyclopropane rings) be resolved?
Answer:
Disorder in cyclopropane rings is addressed by:
- Multi-conformer refinement : Assign partial occupancy to disordered atoms in SHELXL.
- Restraints : Apply geometric restraints (e.g., DFIX, FLAT) to maintain bond lengths/angles.
- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) for higher resolution .
Advanced: What strategies are used to study the compound’s reactivity in nucleophilic addition reactions?
Answer:
The nitrile group undergoes nucleophilic addition with:
- Grignard reagents : Form ketones after hydrolysis.
- Hydrazine : Generate pyrazoline derivatives.
Kinetic studies : Monitor via in-situ FTIR or LC-MS to track intermediate formation.
Example reaction :
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile + R-MgX → 2-(1-cyclopropyl-1H-pyrazol-3-yl)acetone .
Advanced: How is this compound utilized in designing bioactive molecules?
Answer:
The pyrazole-acetonitrile scaffold is a precursor for:
- Kinase inhibitors : Introduce sulfonamide or urea groups at the nitrile position.
- Antimicrobial agents : Functionalize with heterocyclic amines (e.g., triazoles).
Biological assay design : - Target : EGFR kinase (IC₅₀ determination via fluorescence polarization).
- ADMET profiling : LogP <3 (calculated via ChemAxon) ensures membrane permeability .
Advanced: What are the limitations of current synthetic methods for scale-up?
Answer:
Challenges include:
- Low atom economy : Suzuki coupling requires stoichiometric boronates.
- Purification : Column chromatography is impractical for >10g batches.
Solutions : - Flow chemistry : Continuous processing improves yield and reduces waste.
- Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) .
Advanced: How are mechanistic studies conducted for cyclopropane ring-opening reactions?
Answer:
Mechanistic pathways are probed via:
- Isotopic labeling : ¹³C-labeled cyclopropane tracks ring-opening intermediates.
- DFT transition-state modeling : Identifies energy barriers for ring cleavage.
- Kinetic isotope effects (KIE) : Compare kH/kD for proton-transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
